molecular formula C14H14O B3050066 1-Benzyl-3-methoxybenzene CAS No. 23450-27-3

1-Benzyl-3-methoxybenzene

Cat. No. B3050066
CAS RN: 23450-27-3
M. Wt: 198.26 g/mol
InChI Key: OJMXATJXHTWJDR-UHFFFAOYSA-N
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Description

“1-Benzyl-3-methoxybenzene” is also known as "1-Methoxy-3-methylbenzene" . It is an organic compound with the formula C8H10O . The compound is mainly made synthetically and is a precursor to other synthetic compounds .


Synthesis Analysis

The synthesis of “1-Benzyl-3-methoxybenzene” can be achieved through various methods. One common method is the Williamson ether synthesis, where sodium phenoxide is reacted with a methyl halide to yield anisole .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-methoxybenzene” consists of a benzene ring with a methoxy group (−O−) and a methyl (−CH3) group attached . The molecular weight of this compound is 122.1644 g/mol .


Chemical Reactions Analysis

“1-Benzyl-3-methoxybenzene” undergoes electrophilic aromatic substitution reactions at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .

Scientific Research Applications

Catalysis and Synthesis

1-Benzyl-3-methoxybenzene is involved in palladium-catalyzed oxidative homocoupling and hydroxylation of aryl compounds. This process, which employs C(sp2)−H bond activation, utilizes benzoisoxazoles as a new directing group and allows the synthesis of functionally diverse benzoisoxazoles. 1-Iodo-4-methoxybenzene, closely related to 1-Benzyl-3-methoxybenzene, is used as an oxidant in these reactions, demonstrating its utility in mediating dehydrogenative homocoupling while minimizing cross-coupling. This advancement in catalysis is critical for synthetic chemistry, providing a pathway to synthesize complex organic molecules efficiently (Guo et al., 2017).

Crystallography and Molecular Structure

The methoxybenzene derivative, which includes compounds structurally similar to 1-Benzyl-3-methoxybenzene, has been analyzed for its crystal structure. Studies like these provide insights into the molecular configuration and interaction of these compounds, which is vital for understanding their reactivity and potential applications in materials science (Sathya et al., 2014).

Thermochemical Conversion

Research on the thermochemical conversion of methoxybenzene derivatives, including 1-Benzyl-3-methoxybenzene, explores their transformation under heat treatment in aqueous alkaline solutions. These studies support the development of processes for producing liquid fuels from biomass sources, demonstrating the potential of 1-Benzyl-3-methoxybenzene derivatives in renewable energy production (Alén, 1991).

Environmental Chemistry

Methoxybenzene and its derivatives, including 1-Benzyl-3-methoxybenzene, have been identified as potential air pollutants. Understanding their reaction mechanisms, particularly with ozone in the atmosphere, is crucial for assessing their environmental impact and devising strategies to mitigate their effects on air quality (Sun et al., 2016).

Pyrolysis and Radical Formation

The pyrolysis of methoxy substituted compounds, closely related to 1-Benzyl-3-methoxybenzene, is studied to understand the mechanisms of lignin degradation. This research is vital for advancing biofuel technology, as it sheds light on how biomass can be converted into valuable energy sources. The study also examines the formation of radicals during pyrolysis, which has implications for understanding the stability and reactivity of these compounds under high-temperature conditions (Kim et al., 2014).

Safety And Hazards

“1-Benzyl-3-methoxybenzene” can cause severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “1-Benzyl-3-methoxybenzene” could involve further exploration of its reactivity and potential applications in various fields. For instance, the influence of substituents on the reactivity of a benzene ring may be further studied .

properties

IUPAC Name

1-benzyl-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-15-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXATJXHTWJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345883
Record name 1-Benzyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methoxybenzene

CAS RN

23450-27-3
Record name 1-Benzyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ST Chang, Q Li, RT Chiang, HM Gau - Tetrahedron, 2012 - Elsevier
Three benzyltitanium compounds of (ArCH 2 )Ti(Oi-Pr) 3 (Ar = Ph (1a), 4-MeOC 6 H 4 (1b), 4-FC 6 H 4 (1c)) were prepared and used as benzyl nucleophiles for coupling reactions with …
Number of citations: 33 www.sciencedirect.com
C Zhong, H Tang, B Cui, Y Shi, C Cao - Research on Chemical …, 2022 - Springer
A palladium-catalyzed Suzuki cross-coupling of benzyl ammonium triflates via activation of a Csp 3 –N bond to construct a Csp 3 –Csp 2 bond is described. Various boronic acids can …
Number of citations: 2 link.springer.com
AB Williams, RN Hanson - Tetrahedron, 2012 - Elsevier
… Flash chromatography (silica gel, 5% ethyl acetate/hexanes) yielded 0.669 g of 1-benzyl-3-methoxybenzene (92%) as a colorless oil; 1 H NMR (400 MHz, CDCl 3 ): δ 7.27 (t, J=7.2 Hz, …
Number of citations: 14 www.sciencedirect.com
CI Someya, S Inoue, S Krackl, E Irran, S Enthaler - 2012 - Wiley Online Library
Acetyl‐ [1a; 3,5‐CF 3 , 1‐C(=O)CH 3 ] and 1‐benzoyl‐5‐hydroxypyrazolines [1b; 3,5‐CF 3 , 1‐C(=O)C 6 H 5 ] have been synthesized and treated with Ni(OAc) 2 ·4H 2 O in the presence …
PM Toth, S Naruhn, VFS Pape, SMA Dörr… - …, 2012 - Wiley Online Library
… 3-(N-(4-(benzylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10 l): Compound 10 l was prepared according to general procedure B from N 1 -benzyl-3-methoxybenzene…
D Qiu, S Wang, H Meng, S Tang… - The Journal of Organic …, 2017 - ACS Publications
An efficient stannylation process with N-tosylhydrazones or directly with carbonyl compounds has been developed. A series of functionalized benzyl- and alkyltributylstannanes can be …
Number of citations: 20 pubs.acs.org
Y Xia, F Hu, Y Xia, Z Liu, F Ye, Y Zhang, J Wang - Synthesis, 2017 - thieme-connect.com
A palladium-catalyzed reductive coupling between N-tosylhydrazones and aryl bromides has been developed. The reaction provides an efficient method for the synthesis of …
Number of citations: 22 www.thieme-connect.com
B Shrestha, R Giri - Beilstein Journal of Organic Chemistry, 2015 - beilstein-journals.org
We report a Cu-catalyzed coupling between triarylaluminum reagents and alkyl halides to form arylalkanes. The reaction proceeds in the presence of N, N, N’, N’-tetramethyl-o-…
Number of citations: 6 www.beilstein-journals.org
Y Zhou, WB Wu, K Qiu - Waste management, 2011 - Elsevier
Here, we focused on the recycling of waste printed circuit boards (WPCBs) using vacuum pyrolysis-centrifugation coupling technology (VPCT) aiming to obtain valuable feedstock and …
Number of citations: 76 www.sciencedirect.com
B Shrestha - 2018 - search.proquest.com
This thesis is divided into two parts. The first part focuses on the Cu-catalyzed cross-coupling of organoaluminum reagents with organohalides. One of the most powerful tools for the …
Number of citations: 3 search.proquest.com

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